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Reactivity Showdown: Propylene Sulfide vs.
Ethylene Sulfide in Polymerization
A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

The ring-opening polymerization (ROP) of thiiranes, or episulfides, is a cornerstone for the

synthesis of poly(alkylene sulfide)s, a class of polymers with significant potential in drug

delivery, polymer coatings, and advanced materials. Among the simplest thiiranes, propylene
sulfide (PS) and ethylene sulfide (ES) are fundamental building blocks. Understanding their

relative reactivity is crucial for designing and controlling polymerization processes to achieve

desired polymer architectures and properties. This guide provides an objective comparison of

the polymerization reactivity of propylene sulfide and ethylene sulfide, supported by available

experimental data and detailed methodologies.

Executive Summary
In both anionic and cationic ring-opening polymerizations, ethylene sulfide generally exhibits

higher reactivity than propylene sulfide. This is primarily attributed to the lower steric

hindrance of the unsubstituted ethylene sulfide ring compared to the methyl-substituted

propylene sulfide. In anionic copolymerization, ethylene sulfide is consumed faster, leading to

a compositionally graded copolymer. While extensive quantitative data for a direct, side-by-side

comparison under identical conditions is limited in publicly available literature, the established
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principles of ring-opening polymerization and the available data on their copolymerization and

individual homopolymerization kinetics consistently support this conclusion.

Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a prevalent method for synthesizing well-defined

poly(alkylene sulfide)s, often proceeding in a living manner. The reaction is typically initiated by

a nucleophile, which attacks one of the carbon atoms of the thiirane ring, leading to its opening

and the formation of a propagating thiolate anion.

Reactivity Comparison
The primary factor governing the difference in reactivity between ethylene sulfide and

propylene sulfide in AROP is steric hindrance. The methyl group in propylene sulfide
sterically hinders the approach of the nucleophilic initiator and the propagating chain end to the

carbon atoms of the thiirane ring. Ethylene sulfide, lacking any substituents, presents a more

accessible target for nucleophilic attack.

In the anionic ring-opening copolymerization of a mixture of ethylene sulfide and propylene
sulfide, it has been observed that ethylene sulfide polymerizes faster.[1] This leads to the

formation of a gradient copolymer, where the polymer chains are initially rich in ethylene sulfide

units, with the propylene sulfide units being incorporated later in the polymerization process.

[1]

While specific reactivity ratios (r_ES and r_PS) for the anionic copolymerization of ethylene

sulfide and propylene sulfide are not readily available in the surveyed literature, the

observation of ethylene sulfide's faster consumption indicates that r_ES would be greater than

r_PS. For context, in the analogous anionic copolymerization of epoxides, the less substituted

ethylene oxide is also more reactive than propylene oxide.

Quantitative Data
Direct comparative kinetic data for the homopolymerization of ethylene sulfide and propylene
sulfide under identical conditions is scarce. However, kinetic studies on the

homopolymerization of propylene sulfide have been reported.
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Monomer
Initiator/C
atalyst
System

Solvent
Temperat
ure (°C)

Observed
Rate
Constant
(k_obs)
(s⁻¹)

Molecular
Weight
(Mn) (
kg/mol )

Polydispe
rsity (Đ)

Propylene

Sulfide

BnSAlMe₂

/ NAl
Neat

Room

Temp.

(1.67 ±

0.19) x

10⁻³

21.2 1.23

Propylene

Sulfide

BnSAlMe₂

only
Neat

Room

Temp.

(1.30 ±

0.16) x

10⁻³

45.3 1.30

Propylene

Sulfide
NAl only Neat

Room

Temp.

(1.32 ±

0.04) x

10⁻⁵

47.6 1.31

Table 1: Kinetic data for the anionic polymerization of propylene sulfide. Data extracted

from[2].

It is important to note that poly(ethylene sulfide) is known to be insoluble, which can complicate

kinetic studies and may be a reason for the limited availability of comparable data.[1]

Experimental Protocols
General Protocol for Anionic Ring-Opening Polymerization of Propylene Sulfide:

This protocol is based on the procedure described by Nicol, E. et al. and others for the

synthesis of poly(propylene sulfide).

Materials:

Propylene sulfide (PS), distilled from calcium hydride.

Initiator (e.g., a multifunctional thiol).

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a co-initiator.
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Anhydrous N,N-dimethylformamide (DMF) as the solvent.

Terminating agent (e.g., 1-(chloromethyl)naphthalene).

Triethylamine.

Procedure:

All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

The initiator is dissolved in anhydrous DMF in a Schlenk flask.

The solution is cooled to -78 °C, and DBU is added. The mixture is stirred for 30 minutes at

this temperature.

Propylene sulfide is then added to the solution at 0 °C.

The polymerization is allowed to proceed for a specified time (e.g., 2 hours) at 0 °C.

The polymerization is terminated by the addition of triethylamine followed by the terminating

agent.

The mixture is stirred for an additional hour.

The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried

under vacuum.

Characterization:

The molecular weight (Mn) and molecular weight distribution (Đ) of the resulting polymer are

determined by size-exclusion chromatography (SEC).

The structure of the polymer is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of thiiranes is initiated by electrophilic species, such as

protic acids or Lewis acids. The initiator activates the sulfur atom in the thiirane ring, forming a
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tertiary sulfonium ion, which is the active propagating species.

Reactivity Comparison
Similar to anionic polymerization, the reactivity in cationic polymerization is influenced by steric

factors. The methyl group in propylene sulfide can sterically hinder the approach of the

monomer to the propagating sulfonium ion. Therefore, ethylene sulfide is expected to be more

reactive than propylene sulfide in cationic ring-opening polymerization.

However, the mechanism of CROP can be more complex than AROP, with the possibility of

side reactions such as chain transfer and termination. The stability of the propagating sulfonium

ion also plays a crucial role. For unsymmetrical thiiranes like propylene sulfide, the

regioselectivity of ring-opening can be influenced by the nature of the initiator and the reaction

conditions.

Direct comparative kinetic studies for the cationic polymerization of ethylene sulfide and

propylene sulfide are not readily available in the reviewed literature.

Mechanistic Workflows
The following diagrams illustrate the general mechanisms for the anionic and cationic ring-

opening polymerization of thiiranes.

Initiation

Propagation

Nu⁻ ThiiraneNucleophilic Attack Nu-CH₂-CH(R)-S⁻Ring Opening Polymer-S⁻ ThiiraneNucleophilic Attack

Polymer-CH₂-CH(R)-S⁻

Ring Opening

n times

Click to download full resolution via product page

Anionic Ring-Opening Polymerization of Thiiranes (R=H for ES, R=CH₃ for PS).
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Cationic Ring-Opening Polymerization of Thiiranes (R=H for ES, R=CH₃ for PS).

Conclusion
The reactivity of propylene sulfide and ethylene sulfide in ring-opening polymerization is

primarily dictated by steric effects. Ethylene sulfide, being the less sterically hindered monomer,

consistently demonstrates higher reactivity in both anionic and cationic polymerization

pathways. This is most clearly evidenced in their anionic copolymerization, where ethylene

sulfide is preferentially incorporated into the growing polymer chain. For researchers and

professionals in drug development and materials science, this differential reactivity is a critical

parameter to consider for the synthesis of block copolymers, gradient copolymers, and other

complex architectures with tailored properties. While a comprehensive set of comparative

quantitative kinetic data is an area for future research, the established principles and existing

experimental evidence provide a solid framework for predicting and controlling the

polymerization behavior of these important thiirane monomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. pubs.rsc.org [pubs.rsc.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b092410?utm_src=pdf-body-img
https://www.benchchem.com/product/b092410?utm_src=pdf-body
https://www.benchchem.com/product/b092410?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/361458093_Episulfide_Anionic_Ring-Opening_Polymerization_Initiated_by_Alcohols_and_Primary_Amines_in_the_Presence_of_g-Thiolactones
https://pubs.rsc.org/en/content/getauthorversionpdf/d2py00005a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Reactivity comparison of propylene sulfide vs ethylene
sulfide in polymerization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092410#reactivity-comparison-of-propylene-sulfide-
vs-ethylene-sulfide-in-polymerization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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